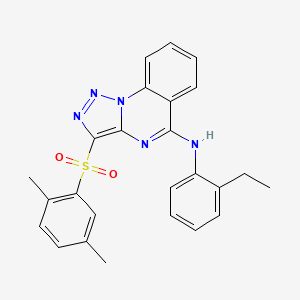

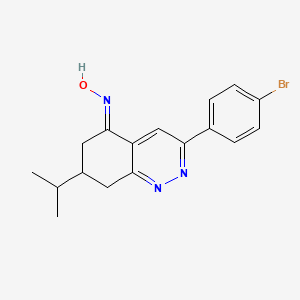

![molecular formula C28H29N5O3 B2660036 N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1189682-74-3](/img/structure/B2660036.png)

N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound like “N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural information for this compound is not available in the sources I have access to.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which it is reacted. Without specific information about its structure, it’s challenging to predict its reactivity .Applications De Recherche Scientifique

Induction of Cellular Differentiation

Nicotinamide and its analogues, including compounds related to N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide, have been evaluated for their ability to induce differentiation in murine erythroleukemia cells. These compounds have shown promise in influencing cellular differentiation pathways, which could have implications for cancer research and treatment (Terada et al., 1979).

Interaction with Cellular Receptors and Enzymes

Research has identified specific nicotinamide analogs as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis. These inhibitors, including structural analogs of this compound, have been shown to possess nanomolar antiproliferative activities against human tumor lines in vitro, suggesting potential applications in cancer therapy (Giannetti et al., 2013).

Neuroprotection and Cellular Energy Metabolism

The role of nicotinamide and its derivatives in neuroprotection and cellular energy metabolism has been explored, with findings suggesting that certain nicotinamide derivatives can protect neuronal cells against various forms of induced damage. These studies provide insights into the potential of compounds like this compound for neuroprotective strategies (Milani et al., 2013).

Modulation of Immune Response and Inflammation

Nicotinamide has been shown to influence oxidative stress and modulate pathways tied to cellular survival and death. By affecting various cellular pathways, nicotinamide and related compounds could have applications in treating disorders related to immune system dysfunction, inflammation, and aging-related diseases (Maiese et al., 2009).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Unfortunately, without more specific information about “N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide”, it’s difficult to predict its mechanism of action .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3/c1-19-6-3-8-22(16-19)25-31-28(36-32-25)24-10-5-13-29-26(24)33-14-11-21(12-15-33)27(34)30-18-20-7-4-9-23(17-20)35-2/h3-10,13,16-17,21H,11-12,14-15,18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCQSNSSHXCRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

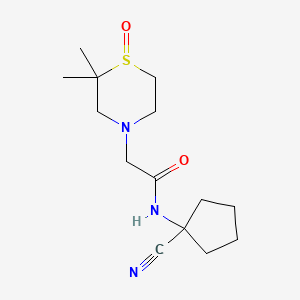

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)

![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

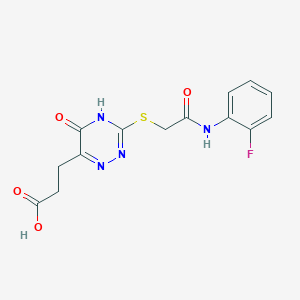

![2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide](/img/structure/B2659961.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659962.png)

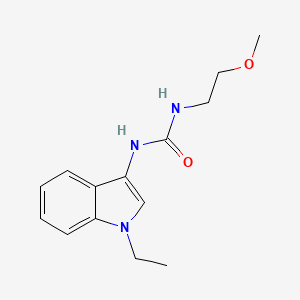

![2-N-[2-[(2R)-1-(2-Chloroacetyl)pyrrolidin-2-yl]ethyl]furan-2,5-dicarboxamide](/img/structure/B2659966.png)

![7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2659967.png)

![2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2659969.png)

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)